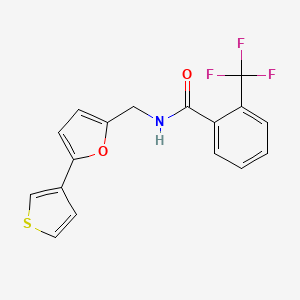

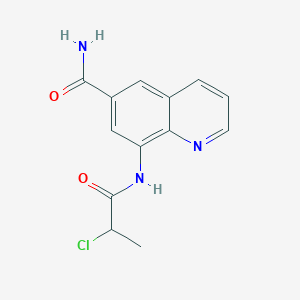

![molecular formula C14H17NO2 B2997663 (1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide CAS No. 2089245-97-4](/img/structure/B2997663.png)

(1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it an interesting target for investigation.

Applications De Recherche Scientifique

Synthesis of Enantiopure Analogues

- Synthesis of Enantiopure Analogues: This compound has been used in the synthesis of enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, which are analogues of 3-hydroxyproline. These compounds were synthesized using a base-promoted internal nucleophilic displacement and are valuable as precursors in the synthesis of epibatidine analogues (Avenoza et al., 2002).

Intramolecular Reductive Cyclopropanation

- Intramolecular Reductive Cyclopropanation: Another application is in the synthesis of tris- and monoprotected derivatives with 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons, achieved by intramolecular reductive cyclopropanation (Gensini et al., 2002).

Synthesis of Chiral Bicyclic Systems

- Chiral Bicyclic Ring Systems Synthesis: The compound plays a role in synthesizing chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems, which are useful in selective oxidation and as a strategy for preparing bicyclic arrays (Francisco, Herrera, & Suárez, 2003).

Bicyclic β-Lactams Synthesis

- Bicyclic β-Lactams Synthesis: It is used in the synthesis of bicyclic tetrahydrofuran-fused β-lactams, which are then converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This methodology is significant in drug design (Mollet, D’hooghe, & Kimpe, 2012).

Stereochemistry Studies

- Stereochemistry in Diels-Alder Adducts: Research has been conducted on the stereochemistry of Diels-Alder adducts of a 3-alkylfuran using this compound, demonstrating its importance in understanding stereochemical aspects in organic synthesis (Jarvest & Readshaw, 1992).

Glutamic Acid Analogue Synthesis

- Glutamic Acid Analogue Synthesis: This compound has been utilized in the synthesis of a glutamic acid analogue, showing its versatility in creating amino acid derivatives (Hart & Rapoport, 1999).

Nuclear Magnetic Resonance Studies

- NMR Investigation: It has been used in the preparation and nuclear magnetic resonance (NMR) analysis of chiral 2-oxa-5-azabicyclo[2.2.1]Heptane derivatives, highlighting its significance in NMR studies and structural analysis (Portoghese & Turcotte, 1971).

Mécanisme D'action

Target of Action

The primary targets of (1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide are currently unknown. This compound is a derivative of bicyclo[2.2.1]heptane , a molecular structure found in various bioactive compounds . Therefore, it may interact with a wide range of biological targets, depending on its specific chemical modifications.

Mode of Action

The exact mode of action of (1S,2R,4R)-N-Benzyl-7-oxabicyclo[22The bicyclo[221]heptane scaffold is a common feature in many bioactive compounds , suggesting that this compound may interact with its targets in a similar manner

Biochemical Pathways

The biochemical pathways affected by (1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide are currently unknown. Given the structural similarity to other bicyclo[2.2.1]heptane derivatives , it is plausible that this compound may influence a variety of biochemical pathways

Result of Action

The molecular and cellular effects of (1S,2R,4R)-N-Benzyl-7-oxabicyclo[22As a derivative of bicyclo[2.2.1]heptane , it may share some biological activities with other compounds containing this scaffold

Propriétés

IUPAC Name |

(1S,2R,4R)-N-benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14(12-8-11-6-7-13(12)17-11)15-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,15,16)/t11-,12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKISAEGSBCVXMS-UPJWGTAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C[C@@H]1O2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene](/img/structure/B2997581.png)

![3-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2997584.png)

![N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2997587.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2997589.png)

![1-(4-benzhydrylpiperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2997598.png)

![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)